tert-Butyl Phenylcarbamate

Übersicht

Beschreibung

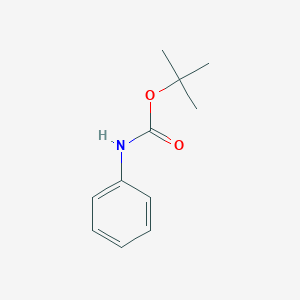

Tert-Butyl Phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a phenylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-Butyl Phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with phenylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate in good to excellent yields .

Another method involves the use of di-tert-butyl dicarbonate and phenylamine. This reaction is often catalyzed by a base such as sodium azide and proceeds through the formation of an acyl azide intermediate, which undergoes Curtius rearrangement to form the carbamate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carbamate group undergoes substitution with nucleophiles under basic conditions. A study demonstrated that reacting tert-butyl phenylcarbamate with amines in glycerol solvent achieved 98% yield for product formation . Key features:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Glycerol, room temperature | N-substituted carbamates | 98% | |

| Suzuki coupling | Pd(0), Na₂CO₃, THF/H₂O | 4-cyclopentylphenyl derivatives | 84-91% |

The tert-butyl group serves as a protective moiety, enabling selective functionalization at other positions .

Reduction Reactions

Controlled reduction yields distinct products based on reagents:

Key transformations:

-

NaBH₄ reduction of acetyl derivatives produces chiral alcohols (84% yield)

-

Catalytic hydrogenation removes protecting groups while preserving aromatic rings

Lipase-mediated kinetic resolution achieves enantiomeric excess >99% using:

CAL-B lipase, vinyl acetate, 40°C

This method produces both (R)- and (S)-enantiomers with E > 200 selectivity .

Oxidation and Functional Group Interconversion

The phenyl ring undergoes directed oxidation:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | Acidic medium | Carboxylic acid derivatives | Drug intermediates |

| CrO₃ | Anhydrous DCM | Ketone formation | Chiral auxiliaries |

These reactions enable conversion to bioactive derivatives showing 39-54% anti-inflammatory activity in carrageenan-induced edema models .

Decarboxylation and Rearrangement

Under basic conditions, this compound derivatives undergo intramolecular decarboxylation:

-

React with TBSCl/TEA in CH₂Cl₂ (0°C → RT)

-

Benzoylation using BzCl

-

Base-mediated decarboxylation (K₂CO₃, DMF)

This three-step process yields alkylamines in 85-92% efficiency through a proposed radical mechanism.

Enzymatic Modifications

Candida antarctica lipase B catalyzes stereoselective transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Transesterification | Vinyl acetate, 40°C, 48h | (R)-enantiomer: 98% ee |

| Hydrolysis | Phosphate buffer, pH 7.0 | (S)-alcohol: >99% ee |

These biocatalytic methods provide green alternatives for chiral synthesis .

Protection/Deprotection Chemistry

The tert-butyl carbamate (Boc) group shows orthogonal stability:

Deprotection data:

-

Acidic conditions (TFA/DCM): Complete removal in 30 min

-

Basic conditions (NaOH/MeOH): 82% recovery of free amine

Spectroscopic Characterization

Critical NMR signals for reaction monitoring :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| NH carbamate | 6.48 | Singlet |

| tert-butyl CH₃ | 1.52 | Singlet |

| Aromatic protons | 7.03-7.39 | Multiplet |

This spectral data enables precise tracking of reaction progress and product purity.

The diverse reactivity of this compound makes it invaluable for constructing complex molecules in medicinal chemistry and materials science. Recent advances in enzymatic and catalytic methods have enhanced its utility in sustainable synthesis paradigms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl phenylcarbamate has garnered attention for its potential use in drug development. It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders and cancer. Research indicates that derivatives of phenylcarbamate exhibit inhibitory effects on certain enzymes, which can be pivotal in drug design.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of phenylcarbamate derivatives and their biological activities, demonstrating that modifications to the tert-butyl group can enhance efficacy against specific targets .

Polymer Science

In polymer chemistry, this compound is utilized as a protective group in the synthesis of polyfunctional compounds. Its stability under various reaction conditions makes it an ideal candidate for protecting amine functionalities during polymerization processes.

Application Example :

- Protective Group : The tert-butyl group can be removed under mild acidic conditions, allowing for the subsequent functionalization of polymers without significant degradation of the polymer backbone .

Organic Synthesis

This compound is employed as a reagent in organic synthesis, particularly in the formation of carbamates and amines. Its reactivity allows for the introduction of functional groups into complex organic molecules.

Synthesis Pathway :

- The compound can be used to synthesize secondary amines through nucleophilic substitution reactions, where it acts as a carbamate precursor .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis targeting neurological disorders and cancer | Potential enzyme inhibition |

| Polymer Science | Protective group in polyfunctional compound synthesis | Stability under reaction conditions |

| Organic Synthesis | Reagent for forming carbamates and amines | Versatile reactivity |

Wirkmechanismus

The mechanism of action of tert-Butyl Phenylcarbamate involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl Carbamate: Lacks the phenyl group, making it less hydrophobic.

Phenyl Carbamate: Lacks the tert-butyl group, affecting its steric properties.

tert-Butyl Benzylcarbamate: Contains a benzyl group instead of a phenyl group, altering its reactivity.

Uniqueness

Tert-Butyl Phenylcarbamate is unique due to the combination of the tert-butyl and phenyl groups, which confer specific steric and electronic properties. These properties make it particularly useful as a protecting group in organic synthesis and as a potential therapeutic agent .

Biologische Aktivität

tert-Butyl phenylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 195.25 g/mol. The structure features a tert-butyl group attached to a phenyl ring via a carbamate functional group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of phenol derivatives with tert-butyl isocyanate. The reaction conditions often include organic solvents like dichloromethane and catalysts such as triethylamine. The following table summarizes the synthesis steps:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Phenol + tert-butyl isocyanate | Dichloromethane, room temperature |

| 2 | Purification | Recrystallization or column chromatography |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. For instance, a series of novel derivatives were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Fungal Activity |

|---|---|---|---|

| 6b | High (Staphylococcus aureus) | Moderate (Escherichia coli) | Low |

| 6e | High (Bacillus subtilis) | Moderate (Klebsiella pneumonia) | Moderate |

| 6h | Moderate | Low | High (Candida albicans) |

Anti-inflammatory Activity

This compound derivatives have also been studied for their anti-inflammatory effects. In vivo studies using the carrageenan-induced rat paw edema model demonstrated significant anti-inflammatory activity, with some compounds showing inhibition percentages comparable to indomethacin, a standard anti-inflammatory drug.

Table 2: Anti-inflammatory Activity Results

| Compound | Percentage Inhibition (%) |

|---|---|

| 4a | 54.239 |

| 4i | 54.130 |

| Standard (Indomethacin) | 55.000 |

The mechanism by which this compound exerts its biological effects often involves enzyme inhibition. For example, certain derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In silico docking studies have provided insights into the binding modes of these compounds with COX enzymes, suggesting that structural modifications can enhance their inhibitory potency.

Case Studies

- Antimicrobial Efficacy : A study published in Der Pharma Chemica evaluated a series of tert-butyl carbamate derivatives against various microbial strains, highlighting their potential as new antimicrobial agents .

- Anti-inflammatory Properties : Research conducted on several substituted benzamido derivatives demonstrated promising anti-inflammatory activities, suggesting that modifications to the carbamate structure could lead to improved therapeutic profiles .

- Enzyme Inhibition Studies : A detailed examination of enzyme interactions revealed that certain derivatives effectively inhibited specific enzymes linked to disease pathways, reinforcing their potential use in drug development .

Eigenschaften

IUPAC Name |

tert-butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187802 | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3422-01-3 | |

| Record name | t-Butyl carbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.